molecular formula C16H13NO5 B5802259 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No. B5802259
M. Wt: 299.28 g/mol
InChI Key: KWHOPJUZYTUPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, also known as HPI, is a chemical compound that has been studied for its potential applications in various fields of science. This compound is a derivative of isoindole-1,3(2H)-dione and has a hydroxyphenyl and two methoxy groups attached to it. HPI has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including DNA and proteins, leading to its anti-tumor and antifungal effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of fungi by disrupting the cell membrane.

Advantages and Limitations for Lab Experiments

2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. This compound also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One area of research is to further investigate the mechanism of action of this compound and its interaction with cellular targets. Another area of research is to explore the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies can be conducted to investigate the potential use of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in various fields. Its anti-tumor and antifungal properties make it a promising candidate for cancer treatment and other medical applications. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in other fields.

Synthesis Methods

The synthesis of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 4,5-dimethoxyphthalic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield this compound.

Scientific Research Applications

2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research involving this compound is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an antifungal agent.

properties

IUPAC Name

2-(4-hydroxyphenyl)-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-21-12-8-7-11-13(14(12)22-2)16(20)17(15(11)19)9-3-5-10(18)6-4-9/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHOPJUZYTUPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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